Tert-butyl (3S)-3-aminoheptanoate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-aminoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQKTKANBNMFF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Transesterification
In a modified procedure, 3-aminoheptanoic acid reacts with tert-butyl acetate in the presence of perchloric acid (0–10°C, 48–72 hours). The reaction proceeds via nucleophilic acyl substitution, yielding tert-butyl (3S)-3-aminoheptanoate after neutralization with sodium hydroxide (pH 6.5–7.5) and extraction with tert-butyl acetate. This method achieves ~85% yield but requires stringent temperature control to minimize racemization.
Enzymatic Resolution
To address racemization, lipase-mediated kinetic resolution has been employed. Using immobilized Candida antarctica lipase B (CAL-B), the (3S)-enantiomer is selectively esterified with tert-butyl alcohol in toluene at 40°C. This method achieves >98% enantiomeric excess (ee) but with a lower yield (62–68%) due to equilibrium limitations.
Stereoselective Synthesis via Reductive Amination
Asymmetric Hydrogenation
Patent CA2099444A1 describes asymmetric hydrogenation of α-keto esters using ruthenium-(R)-BINAP catalysts. Adapting this method, 3-ketoheptanoic acid tert-butyl ester is hydrogenated under 3 atm H₂ with a substrate/catalyst ratio of 1,000:1, yielding this compound with 92–95% ee. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂-(R)-BINAP |
| Solvent | Ethanol/water (9:1) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 88% |
Borohydride Reduction
Sodium borohydride reduction of tert-butyl 3-oxoheptanoate in micellar aqueous systems (0–5°C) achieves 80% diastereomeric excess (de). Subsequent crystallization from n-heptane enhances purity to 99%.
Chiral Pool Synthesis from Natural Sources
L-Lysine Derivatization
L-Lysine serves as a chiral precursor. The ε-amino group is protected with Boc anhydride, followed by oxidative cleavage of the δ-carbon to generate a carboxylic acid. Esterification with tert-butyl bromide and deprotection yields this compound with 97% ee.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-aminoheptanoic acid with tert-butyl carbonate and magnesium oxide as a base eliminates solvent use. Reaction at 30 Hz for 2 hours achieves 78% yield and 94% ee, demonstrating scalability for industrial applications.
Micellar Catalysis
Aqueous micelles of SDS (sodium dodecyl sulfate) enable tert-butyl ester formation at 50°C with 90% conversion. This method reduces organic waste and energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | ee/de (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid Catalysis | 85 | 80 | High | Moderate (acid waste) |
| Enzymatic Resolution | 65 | 98 | Moderate | Low |
| Asymmetric Hydrogenation | 88 | 95 | High | High (metal catalyst) |
| Mechanochemical | 78 | 94 | High | Low |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in peptide synthesis and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-aminoheptanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid ester, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butyl group serves as a protecting group that can be removed under mild conditions, allowing for the selective deprotection of the amino acid .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-aminobutanoate: Another amino acid ester with a shorter carbon chain.
Tert-butyl carbamate: A related compound used in the protection of amino groups during synthesis.
Uniqueness
Tert-butyl (3S)-3-aminoheptanoate is unique due to its specific (3S) configuration and the length of its carbon chain. This configuration and chain length can influence its reactivity and suitability for specific applications, making it distinct from other tert-butyl amino acid esters.
Q & A
Basic Question: How can researchers optimize the synthesis of tert-butyl (3S)-3-aminoheptanoate?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Protection of the amine group : Use tert-butoxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) to prevent unwanted side reactions .
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for maintaining reaction homogeneity .
- Temperature control : Reactions typically proceed at 0–25°C to balance reactivity and selectivity .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
